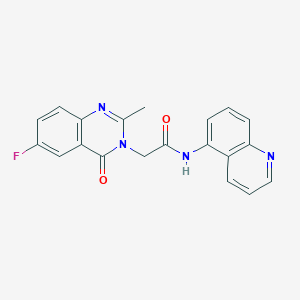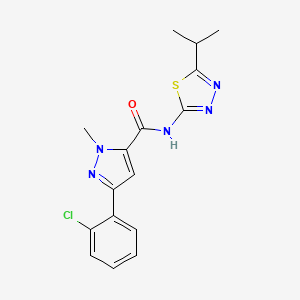![molecular formula C12H17N3OS B11008065 2-(thiomorpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B11008065.png)
2-(thiomorpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiomorpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a heterocyclic compound featuring a thiomorpholine ring attached to a cyclopenta[c]pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiomorpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one typically involves the following steps:
Formation of the Cyclopenta[c]pyridazinone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and cyclopentanone.
Attachment of the Thiomorpholine Group: The thiomorpholine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclopenta[c]pyridazinone core is replaced by the thiomorpholine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Thiomorpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The thiomorpholine sulfur can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the cyclopenta[c]pyridazinone core.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced cyclopenta[c]pyridazinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-(thiomorpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is studied for its potential as a bioactive molecule. It may exhibit interesting biological activities such as enzyme inhibition or receptor modulation.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(thiomorpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiomorpholine ring and the cyclopenta[c]pyridazinone core can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
2-(Piperidin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one: Contains a piperidine ring instead of a thiomorpholine ring.
Uniqueness
The presence of the thiomorpholine ring in 2-(thiomorpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one imparts unique chemical and biological properties. The sulfur atom in the thiomorpholine ring can participate in specific interactions and reactions that are not possible with morpholine or piperidine analogs, making this compound particularly interesting for research and development.
Properties
Molecular Formula |
C12H17N3OS |
|---|---|
Molecular Weight |
251.35 g/mol |
IUPAC Name |
2-(thiomorpholin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
InChI |
InChI=1S/C12H17N3OS/c16-12-8-10-2-1-3-11(10)13-15(12)9-14-4-6-17-7-5-14/h8H,1-7,9H2 |
InChI Key |
AELMZGCXHKYRCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CN3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B11007984.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-5-methoxy-1H-indole-3-carboxamide](/img/structure/B11007988.png)

![Methyl 5-methyl-2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11008002.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B11008012.png)
![5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B11008020.png)
![2-(Thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11008027.png)
![2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL}oxy)propanamido]propanoic acid](/img/structure/B11008031.png)
![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-valine](/img/structure/B11008040.png)
![methyl N-[4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate](/img/structure/B11008042.png)
![trans-N-(2,4-dimethoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11008048.png)
![N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11008055.png)

